Sorbitan, mono(12-hydroxyoctadecanoate)

Hydrogen bonding Emulsifier design Molecular descriptor

Sorbitan, mono(12-hydroxyoctadecanoate) (CAS 93963-94-1) is a non-ionic sorbitan ester surfactant produced by the esterification of sorbitan with 12-hydroxyoctadecanoic acid (12-hydroxystearic acid). The compound has the molecular formula C24H46O7 and a molecular weight of 446.6 g/mol.

Molecular Formula C24H46O7
Molecular Weight 446.6 g/mol
CAS No. 93963-94-1
Cat. No. B12668010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbitan, mono(12-hydroxyoctadecanoate)
CAS93963-94-1
Molecular FormulaC24H46O7
Molecular Weight446.6 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O)O
InChIInChI=1S/C24H46O7/c1-2-3-4-11-14-19(26)15-12-9-7-5-6-8-10-13-16-22(28)31-21(17-25)24-23(29)20(27)18-30-24/h19-21,23-27,29H,2-18H2,1H3/t19?,20-,21+,23+,24+/m0/s1
InChIKeyXQAQXKMCCIJQGO-JVKPGNLISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sorbitan, Mono(12-hydroxyoctadecanoate) (CAS 93963-94-1): Structure, Properties, and Procurement Baseline


Sorbitan, mono(12-hydroxyoctadecanoate) (CAS 93963-94-1) is a non-ionic sorbitan ester surfactant produced by the esterification of sorbitan with 12-hydroxyoctadecanoic acid (12-hydroxystearic acid) [1]. The compound has the molecular formula C24H46O7 and a molecular weight of 446.6 g/mol . As a member of the sorbitan ester class, it functions as a water-in-oil (W/O) emulsifier and dispersant [2]. The distinguishing feature of this compound is the presence of a secondary hydroxyl group on the fatty acid chain at the C12 position, which differentiates it from conventional sorbitan esters like sorbitan monostearate (Span 60) and sorbitan monooleate (Span 80) .

Why Sorbitan, Mono(12-hydroxyoctadecanoate) Cannot Be Replaced by Generic Sorbitan Esters


Generic substitution with common sorbitan esters (e.g., sorbitan monostearate, sorbitan monooleate) is not recommended due to the unique presence of a hydroxyl group on the fatty acid chain of Sorbitan, mono(12-hydroxyoctadecanoate) . This structural modification increases the hydrogen bond donor count from 3 to 4 compared to standard sorbitan esters and introduces a site for additional intermolecular interactions, which can alter emulsification efficiency, thermal stability, and compatibility with polar oils [1]. These differences, while subtle, can significantly impact formulation performance in applications requiring specific hydrophilic-lipophilic balance or enhanced hydrogen bonding capacity .

Quantitative Evidence for Selecting Sorbitan, Mono(12-hydroxyoctadecanoate) Over Alternative Sorbitan Esters


Increased Hydrogen Bond Donor Count for Enhanced Interfacial Interactions

Sorbitan, mono(12-hydroxyoctadecanoate) possesses 4 hydrogen bond donor (HBD) groups, which is one more than the 3 HBD groups found in sorbitan monostearate (Span 60) . This difference arises from the additional hydroxyl group on the fatty acid chain . A higher HBD count can enhance hydrogen bonding with water and polar molecules, potentially improving emulsification of polar oils and stability of O/W emulsions .

Hydrogen bonding Emulsifier design Molecular descriptor

Distinct LogP Value Influencing Hydrophilic-Lipophilic Balance

The computed octanol-water partition coefficient (LogP) for Sorbitan, mono(12-hydroxyoctadecanoate) is 4.26 [1], which is slightly lower than the LogP of sorbitan monostearate (4.27) [2] and higher than that of sorbitan monooleate (~4.0) . This intermediate hydrophobicity, combined with the hydroxyl group, positions the compound uniquely for emulsifying oils with moderate polarity [3].

HLB LogP Emulsifier selection

Class-Level Inference: Hydroxylated Fatty Acid Esters Offer Improved Thermal Stability in Lubricant Applications

Compounds containing the 12-hydroxyoctadecanoate moiety, such as lithium 12-hydroxystearate, are known to provide superior thermal stability and higher drop points in lubricating greases compared to non-hydroxylated stearate analogs [1]. This class-level inference suggests that Sorbitan, mono(12-hydroxyoctadecanoate) may offer similar thermal advantages over sorbitan monostearate in high-temperature applications .

Lubricants Thermal stability 12-hydroxystearate

Class-Level Inference: Hydroxyl Group Enhances Water Resistance in Emulsion Systems

Studies on 12-hydroxystearic acid derivatives indicate that the presence of the hydroxyl group can improve resistance to water washout and moisture penetration compared to non-hydroxylated analogs [1]. This property is advantageous for emulsifiers used in water-resistant coatings, cosmetics, and lubricants .

Water resistance Emulsion stability Hydroxyl group

Optimal Application Scenarios for Sorbitan, Mono(12-hydroxyoctadecanoate) Based on Differentiated Properties


High-Temperature Lubricating Grease Formulations

Formulators seeking to develop lithium complex greases with elevated drop points (>200°C) and improved thermal stability should prioritize Sorbitan, mono(12-hydroxyoctadecanoate) over standard sorbitan esters. The 12-hydroxyoctadecanoate moiety is known to enhance grease structure and high-temperature performance [1].

Water-Resistant Cosmetic and Personal Care Emulsions

Due to the inferred improved water resistance of 12-hydroxystearate derivatives , this compound is well-suited for long-wear makeup, sunscreen, and moisturizer formulations where moisture barrier properties are critical. The additional hydrogen bond donor may also enhance skin feel and emulsion stability.

Emulsification of Moderately Polar Oils

With a LogP of 4.26 [2], this compound is optimized for emulsifying oils with intermediate polarity (e.g., ester oils, some triglycerides) that are not ideally served by sorbitan monostearate (LogP 4.27) or sorbitan monooleate (LogP ~4.0). This makes it a candidate for specialized pharmaceutical and industrial emulsions.

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